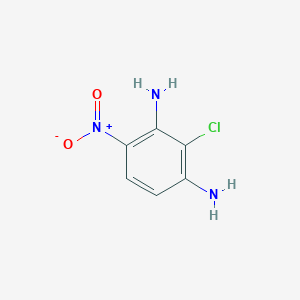

2-Chloro-4-nitrobenzene-1,3-diamine

Descripción general

Descripción

2-Chloro-4-nitrobenzene-1,3-diamine is an aromatic compound with the molecular formula C6H6ClN3O2 It is a derivative of benzene, featuring both chloro and nitro substituents along with two amino groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine typically involves a multi-step process:

Nitration: Benzene is first nitrated to introduce a nitro group. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid.

Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-nitrobenzene-1,3-diamine undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a metal catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide).

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 2-Chloro-4-amino-1,3-benzenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Chloro-4-nitroso-1,3-benzenediamine or 2-Chloro-4,6-dinitro-1,3-benzenediamine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Dye and Pigment Production

One of the primary applications of 2-Chloro-4-nitrobenzene-1,3-diamine is as an intermediate in the synthesis of dyes and pigments. The compound's reactivity allows it to undergo electrophilic aromatic substitution reactions, which are crucial for modifying and creating various dye structures. This application is particularly significant in the textile industry, where synthetic dyes are essential for coloring fabrics.

Synthesis of Pharmaceuticals

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical compounds. Its ability to be transformed into other functionalized derivatives makes it valuable in developing new drugs. Research has indicated that derivatives of this compound may exhibit biological activity relevant to therapeutic applications.

Biological Research

Biochemical Assays

The compound has been investigated for its potential use in biochemical assays. It acts as a probe for studying enzyme activities and interactions within biological systems. This application is vital in drug discovery and development, where understanding enzyme mechanisms can lead to more effective therapeutic agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of certain derivatives of this compound. Studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell membranes and interfering with metabolic processes. This property opens avenues for developing new antimicrobial agents.

Industrial Applications

Agrochemicals Production

In the agricultural sector, this compound is utilized in the production of agrochemicals. Its chemical properties allow it to be a building block for various pesticides and herbicides, contributing to crop protection strategies.

Chemical Manufacturing

The compound is also employed in the manufacturing of other industrial chemicals. Its versatility as a synthetic intermediate facilitates the production of compounds used in plastics, rubber additives, and other materials essential for numerous industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-nitrobenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The nitro and amino groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-nitroaniline: Similar structure but lacks the second amino group.

2,4-Dichloroaniline: Contains two chloro groups instead of a nitro group.

4-Nitro-1,3-phenylenediamine: Similar but lacks the chloro substituent.

Uniqueness

2-Chloro-4-nitrobenzene-1,3-diamine is unique due to the presence of both chloro and nitro groups along with two amino groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Actividad Biológica

2-Chloro-4-nitrobenzene-1,3-diamine (also known as 2-chloro-4-nitro-1,3-benzenediamine) is a compound of significant interest in both chemistry and biology. Its biological activity has been investigated for its potential applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a nitro group attached to a benzene ring with two amino groups. Its molecular formula is , and it has a molecular weight of approximately 175.58 g/mol.

Target of Action

The primary target of this compound is the benzene ring in organic compounds. It participates in electrophilic aromatic substitution reactions, which are critical for modifying the structure of other organic molecules.

Mode of Action

The compound interacts with biological targets through electrophilic aromatic substitution, leading to the formation of various substituted benzene derivatives. This interaction can affect multiple biochemical pathways depending on the specific context in which the compound is used.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain nitrophenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. It has been noted that the compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. The cytotoxicity varies significantly among different cell lines, indicating selective activity .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes. For example, it has shown promise as an inhibitor of urease activity, which could have implications for treating infections caused by urease-producing bacteria .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several nitrophenyl compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Cytotoxic Evaluation : In a study focusing on glioblastoma cells (MG-U87), this compound derivatives were tested for their cytotoxic effects. The results indicated significant dose-dependent cytotoxicity against cancer cells while sparing normal human embryonic kidney cells at lower concentrations .

Research Applications

This compound serves as an intermediate in the synthesis of dyes and pigments and is also explored for its potential use in biochemical assays and as a probe for studying enzyme activities. Its role in medicinal chemistry includes being a precursor for pharmaceuticals aimed at treating bacterial infections and possibly cancer.

Summary Table: Biological Activities and Findings

Propiedades

IUPAC Name |

2-chloro-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTOMYCVBTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572701 | |

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261764-92-5 | |

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.